Etiracetam
Overview
Description
Memory Retrieval Deficits: Alleviation by Etiracetam
Etiracetam is a drug related to piracetam, known for its nootropic properties, which has been shown to facilitate memory retrieval in rats. The substance was effective in improving memory when deficits were induced by various means such as electroconvulsive shock, undertraining, or long intervals between training and testing. The drug's potential clinical applications in enhancing retrieval processes are noteworthy .
Behavioural Effects of Etiracetam in Rats
Further research into etiracetam's effects on rats has demonstrated its ability to significantly enhance acquisition and potentially improve retention of learned behaviors without affecting spontaneous behavior or sensitivity to footshock. Notably, etiracetam's efficacy was observed at lower doses than piracetam and in tests where piracetam showed limited effects. The study also found that pretreatment with etiracetam could modify the acquisition and extinction of behaviors in a shuttlebox task .
Solid-State Chiral Resolution Mediated by Stoichiometry
The chiral resolution of etiracetam has been achieved through co-crystallization with ZnCl2. The process is influenced by the stoichiometry of the components, with different amounts of ZnCl2 leading to either a stable racemic compound or a stable conglomerate. This method of chiral resolution is particularly interesting due to the quantitative conversion of the racemate into the conglomerate solid, a behavior that was explored through phase diagram studies .
Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization
Chirality is crucial in pharmaceuticals, and the separation of etiracetam enantiomers has been addressed through enantiospecific cocrystallization with 2-chloromandelic acid. This method proved highly enantiospecific, allowing for the efficient purification of the S-enantiomer of etiracetam with high yield and enantiopurity. Structural simulations supported the thermodynamic stability and favorability of this enantiospecific cocrystallization .
Towards the Determination of the Solubilities of the Two Enantiotropically Related Crystallographic Forms of Etiracetam in Methanol
The solubilities of the two enantiotropically related crystallographic forms of etiracetam in methanol have been studied using five experimental methods. The combination of these methods provided the most accurate and reliable solubility data, distinguishing between the stable and metastable forms and confirming their enantiotropic relationship. The transition temperature between these forms was determined to be 30°C .
Synthesis Analysis
While the provided data does not include a direct study on the synthesis of etiracetam, it is related to the racetam family, and its synthesis could be inferred from similar compounds within this family, such as oxiracetam. The synthesis of oxiracetam, for example, involves multiple steps starting from ethyl 2-(4-chloro-3-oxo-butyramido)acetate, which could provide insights into potential synthetic routes for etiracetam .
Molecular Structure Analysis
The molecular structure of etiracetam is crucial for its chiral resolution and the understanding of its physical and chemical properties. The studies on cocrystallization and solubility indicate that the molecular interactions and stability of etiracetam's crystal forms are significant for its pharmaceutical applications .
Chemical Reactions Analysis
The chemical reactions involving etiracetam, such as its interaction with ZnCl2 for chiral resolution and cocrystallization with 2-chloromandelic acid, are essential for its separation into enantiomers. These reactions are not only important for the production of pure enantiomers but also for understanding the drug's behavior in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of etiracetam, including its solubility in methanol and the behavior of its crystallographic forms, are important for its formulation and application as a pharmaceutical. The determination of solubilities and the transition temperature between the stable and metastable forms provide valuable information for the drug's development and use .
Scientific Research Applications
1. Memory Enhancement
Etiracetam, related to piracetam, has been found effective in facilitating memory retrieval in rats. This application is relevant in conditions induced by electroconvulsive shock, undertraining, or long training-to-test intervals. Such findings highlight the potential of etiracetam in clinical settings for memory retrieval issues (Sara, 2004).
2. Cognitive Function Improvement
Studies on rats indicate that etiracetam significantly enhances acquisition and may improve retention, showing potential for cognitive function enhancement. Notably, etiracetam does not seem to affect spontaneous behavior or sensitivity to footshock, even at high doses (Wolthuis, 1981).
3. Synthesis and Structural Characterization
The synthesis process of etiracetam has been improved, achieving a higher yield and shorter reaction time compared to previous methods. This advancement is crucial for the efficient production of the drug, with its structure confirmed by various spectroscopic methods (Kuang Chun-tao, 2006).
4. Chemical Stability and Solubility
Research on the solubilities of etiracetam's crystallographic forms in methanol reveals insights into its chemical stability and solubility. This information is vital for pharmaceutical formulation and understanding its behavior in different environments (Herman et al., 2011).
5. Neuroprotection
Aniracetam, a derivative of etiracetam, has shown protective effects against neurotoxicity induced by excitatory amino acids in rat hippocampal slices. This suggests potential therapeutic applications for conditions involving neural damage or ischemia (Pizzi et al., 1995).
6. Pharmacokinetics and Metabolism
Studies on aniracetam and its metabolites demonstrate that they can facilitate central cholinergic neurotransmission. This research contributes to our understanding of how etiracetam and its derivatives are metabolized and function within the central nervous system (Nakamura & Shirane, 1999).
Safety And Hazards
Future Directions
Etiracetam is under investigation in clinical trial NCT01137110 (Comparison of Short Duration Levetiracetam to Extended Course for Seizure Prophylaxis After Subarachnoid Hemorrhage (SAH)) . This suggests that there is ongoing research into the potential applications of Etiracetam in the treatment of various conditions.
properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046510 | |
Record name | Etiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etiracetam | |
CAS RN |
33996-58-6 | |
Record name | α-Ethyl-2-oxo-1-pyrrolidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33996-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R),(S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230447L0GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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